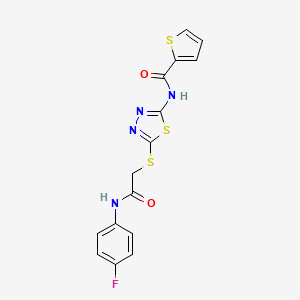

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The molecule “N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide” is a complex organic compound. It contains several functional groups and rings including a thiophene ring, a thiadiazole ring, a carboxamide group, and a fluorophenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the thiophene and thiadiazole rings might be formed using techniques similar to those used in the synthesis of benzo[b]thiophene-2-carboxamide derivatives .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of sulfur in the thiophene and thiadiazole rings, the fluorine in the fluorophenyl group, and the oxygen and nitrogen in the carboxamide group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present. For example, the carboxamide group might be involved in acid-base reactions, while the thiophene and thiadiazole rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, while the carboxamide group could participate in hydrogen bonding, affecting its solubility .Aplicaciones Científicas De Investigación

STING Agonism for Immunotherapy

Compound 12d and 12e: , derivatives of our target compound, exhibit marginal human STING-activating activities. Western blot analysis confirms that both compounds increase the phosphorylation of downstream signaling molecules (TBK1 and IRF3) of STING. The binding mode reveals canonical hydrogen bonds and π-π stacking interactions between the agonists and the CDN-binding domain of STING protein .

Antimicrobial Properties

Thiophene-2-carboxamide derivatives have shown promise as antimicrobial agents. For instance, compound 4g demonstrated high microbicidal activity against Staphylococcus aureus, while compound 4f effectively eliminated Bacillus cereus . These findings suggest potential applications in combating bacterial infections.

Anticancer Activity

Our synthesized thiophene-2-carboxamides exhibit anticancer properties. Notably, compounds 2b and 2e displayed significant activity against the Hep3B cancer cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively . These compounds could be explored further for their potential in cancer therapy.

Biomimetic Properties

Certain structures within this compound series resemble the well-known anticancer agent Combretastatin A-4 (CA-4) . Specifically, the pharmacophore similarity (PSA) of these structures aligns with CA-4, indicating potential biomimetic behavior. Such biomimetic compounds may offer novel therapeutic avenues .

Chemokine Production and Antitumor Immunity

STING activation induces the production of chemokines (such as CXCL10 and CCL5). These chemokines recruit natural killer (NK) cells and T cells, contributing to antitumor immunity . Our compound’s STING agonistic activity may play a role in this context.

Other Potential Applications

While the above applications are well-documented, ongoing research may uncover additional uses for this compound. Exploring its effects on other immune pathways, cellular processes, or disease models could reveal further applications.

Mecanismo De Acción

Target of Action

The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It plays a crucial role in the innate immune response and has been associated with antitumor efficacy .

Propiedades

IUPAC Name |

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2S3/c16-9-3-5-10(6-4-9)17-12(21)8-24-15-20-19-14(25-15)18-13(22)11-2-1-7-23-11/h1-7H,8H2,(H,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUURFCCXDPMBAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3011290.png)

![(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B3011293.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B3011298.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3011300.png)

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B3011304.png)

![1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3011305.png)

![[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea](/img/structure/B3011307.png)